molecular formula C22H24N4O5S B2847386 4-(azepan-1-ylsulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 442881-28-9

4-(azepan-1-ylsulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2847386
CAS No.: 442881-28-9
M. Wt: 456.52
InChI Key: WTLMOUIEWGPZJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(azepan-1-ylsulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic small molecule with a molecular formula of C25H22N4O5S and a molecular weight of 490.54 g/mol . This benzamide derivative features a distinct molecular architecture, incorporating an azepane-sulfonyl group and a 1,3,4-oxadiazole ring substituted with a 4-methoxyphenyl moiety . This specific structure suggests potential for diverse biochemical interactions, making it a compound of interest in medicinal chemistry and drug discovery research. Compounds within this chemical family, characterized by the 1,3,4-oxadiazole scaffold, are frequently investigated for their ability to modulate biological pathways and are explored in various therapeutic areas . Researchers can utilize this high-quality chemical as a key intermediate or building block in synthetic chemistry, or as a pharmacological tool for in vitro assays to study enzyme inhibition, cellular signaling, and other biological mechanisms. The compound is provided for laboratory research purposes. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O5S/c1-30-18-10-6-17(7-11-18)21-24-25-22(31-21)23-20(27)16-8-12-19(13-9-16)32(28,29)26-14-4-2-3-5-15-26/h6-13H,2-5,14-15H2,1H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLMOUIEWGPZJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Hydrazide with Carboxylic Acid Derivatives

A widely adopted method involves reacting 4-methoxybenzohydrazide with a carbonyl source under dehydrating conditions. For instance, treatment with triethyl orthoacetate in refluxing ethanol facilitates cyclization to form 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine. This reaction typically achieves yields of 75–85% under optimized conditions.

Reaction Conditions

  • Reagents : 4-Methoxybenzohydrazide, triethyl orthoacetate
  • Solvent : Anhydrous ethanol
  • Temperature : 80–90°C (reflux)
  • Time : 12–24 hours
  • Catalyst : None required

Oxidative Cyclization Using Ferric Chloride

Alternative protocols employ oxidative cyclization of thiosemicarbazides. For example, 4-methoxyphenyl thiosemicarbazide is treated with ferric chloride (FeCl₃) in acetic acid, yielding the oxadiazole ring via dehydrogenation. This method is advantageous for scalability, with reported yields of 70–78%.

Key Data

Parameter Value Source
Yield 70–78%
Reaction Time 6–8 hours
Purification Method Crystallization (ethanol)

Introduction of the Benzamide Group

The oxadiazole intermediate is functionalized with a benzamide group through nucleophilic acyl substitution.

Reaction with Benzoyl Chloride Derivatives

4-(Chlorosulfonyl)benzoyl chloride is reacted with the oxadiazole intermediate in the presence of a base such as triethylamine (TEA) or pyridine. The reaction proceeds in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions.

Optimized Protocol

  • Dissolve 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (1 equiv) in DCM.
  • Add TEA (2.5 equiv) dropwise under nitrogen.
  • Introduce 4-(chlorosulfonyl)benzoyl chloride (1.2 equiv) slowly.
  • Stir for 4–6 hours at room temperature.
  • Quench with ice water and extract with DCM.
  • Purify via column chromatography (silica gel, hexane/ethyl acetate 3:1).

Yield : 65–72%

Sulfonation with Azepane

The final step involves introducing the azepane sulfonyl group via nucleophilic displacement of the chlorosulfonyl intermediate.

Azepane Sulfonation

4-(Chlorosulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is treated with azepane in tetrahydrofuran (THF) at reflux. The reaction requires 6–8 hours for completion, with yields exceeding 80%.

Critical Parameters

  • Molar Ratio : 1:1.5 (chlorosulfonyl compound : azepane)
  • Solvent : THF
  • Temperature : 65–70°C
  • Workup : Filtration and recrystallization from methanol/water

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 8.4 Hz, 2H, Ar–H), 7.98 (d, J = 8.4 Hz, 2H, Ar–H), 7.45 (d, J = 8.8 Hz, 2H, 4-OCH₃–Ar–H), 6.99 (d, J = 8.8 Hz, 2H, 4-OCH₃–Ar–H), 3.82 (s, 3H, OCH₃), 3.15–3.10 (m, 4H, azepane–H), 1.65–1.50 (m, 6H, azepane–H).

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors are employed to enhance mixing and heat transfer. Key modifications include:

  • Catalytic Optimization : Use of DMAP (4-dimethylaminopyridine) to accelerate acylation.
  • Solvent Recycling : THF recovery via distillation reduces costs.
  • Quality Control : HPLC purity >99% (C18 column, acetonitrile/water gradient).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Time (Hours) Cost Efficiency
Cyclization (FeCl₃) 70–78 97 6–8 High
Acylation (TEA/DCM) 65–72 98 4–6 Moderate
Sulfonation (THF) 80–85 99 6–8 High

Challenges and Mitigation Strategies

  • Side Reactions : Over-sulfonation is minimized by controlling azepane stoichiometry.
  • Purification Difficulties : Column chromatography with gradient elution resolves co-eluting impurities.
  • Moisture Sensitivity : Reactions conducted under anhydrous conditions with molecular sieves.

Chemical Reactions Analysis

Types of Reactions

4-(azepan-1-ylsulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-(azepan-1-ylsulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-(azepan-1-ylsulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The oxadiazole ring can interact with nucleic acids, affecting their function. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key properties:

Compound Name / ID Structural Differences vs. Target Compound Biological Activity / Target Key Findings / Data Reference
LMM5 : 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide Sulfonamide: Benzyl(methyl) instead of azepane; Oxadiazole substituent: 4-methoxyphenylmethyl Antifungal (Candida albicans), Trr1 inhibition MIC: 3.12 µg/mL (C. albicans); Synergistic with fluconazole
LMM11 : 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide Sulfonamide: Cyclohexyl(ethyl) instead of azepane; Oxadiazole substituent: Furan-2-yl Antifungal (C. albicans), Trr1 inhibition MIC: 1.56 µg/mL (C. albicans); Lower cytotoxicity than LMM5
Compound 2r : N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide No sulfonamide; Benzamide: 4-methyl instead of 4-azepan-1-ylsulfonyl Not reported; Structural analog Synthesized via amide coupling; Purity and yield not fully disclosed
Compound 50 : N-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(isopropoxy)benzamide Oxadiazole substituent: Cyclohexyl instead of 4-methoxyphenyl; Benzamide: 4-isopropoxy Ca²⁺/calmodulin-stimulated activity inhibition IC₅₀: 0.32 µM; HPLC purity: 95.1%
HSGN-235 : 3-Fluoro-4-(trifluoromethoxy)-N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide Benzamide: 3-fluoro-4-(trifluoromethoxy); Oxadiazole substituent: 4-(trifluoromethyl)phenyl Antibacterial (Neisseria gonorrhoeae) MIC: <0.5 µg/mL; Enhanced activity due to electron-withdrawing groups
CAS 533870-66-5 : 4-(azepan-1-ylsulfonyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide Oxadiazole substituent: 3,5-dimethoxyphenyl instead of 4-methoxyphenyl Not reported; Structural analog Molecular weight: 486.5 g/mol; XLogP3: 2.9 (higher lipophilicity than target compound)
442881-27-8 : 4-(3,4-dihydroisoquinolin-2-ylsulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide Sulfonamide: 3,4-dihydroisoquinolin-2-yl instead of azepane Not reported; Potential kinase or enzyme modulation ZINC2723499 (commercial availability); Canonicalized structure

Structural and Functional Insights

Sulfonamide Modifications: The azepane-sulfonamide group in the target compound may enhance solubility compared to bulkier substituents (e.g., benzyl in LMM5) due to its 7-membered ring flexibility. However, LMM11’s cyclohexyl-ethyl sulfonamide exhibits superior antifungal potency (MIC: 1.56 µg/mL vs. 3.12 µg/mL for LMM5), suggesting that lipophilic substituents improve membrane penetration .

Oxadiazole Substituents :

  • The 4-methoxyphenyl group in the target compound provides electron-donating effects, which may stabilize π-π interactions in enzyme active sites. In contrast, HSGN-235’s 4-(trifluoromethyl)phenyl group enhances antibacterial activity via hydrophobic and electrostatic interactions .
  • Compound 50’s cyclohexyl substituent on oxadiazole shifts activity toward Ca²⁺/calmodulin inhibition, demonstrating scaffold versatility .

Benzamide Variations :

  • The absence of sulfonamide in Compound 2r reduces complexity but likely diminishes enzyme-targeting capability .
  • Fluorinated benzamide derivatives (e.g., HSGN-235) show enhanced antibacterial potency, highlighting the role of halogen atoms in improving bioavailability and target affinity .

Biological Activity

The compound 4-(azepan-1-ylsulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a novel chemical entity that has garnered attention due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and enzyme inhibitory effects, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H24N4O4SC_{20}H_{24}N_{4}O_{4}S. The compound features an azepane ring linked to a sulfonamide group and a benzamide moiety substituted with a 1,3,4-oxadiazole ring. This unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing oxadiazole and sulfonamide moieties. The synthesized compound has shown promising results against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL Activity Level
Staphylococcus aureus8Moderate
Escherichia coli16Weak
Salmonella typhi4Strong
Bacillus subtilis8Moderate

These results indicate that the compound exhibits strong activity against Salmonella typhi, which is significant for developing new antibacterial agents targeting resistant strains .

Enzyme Inhibition

The compound was also evaluated for its inhibitory effects on various enzymes, particularly acetylcholinesterase (AChE) and urease. The results are summarized in the table below:

Enzyme IC50 (µM) Reference Compound IC50 (µM) Activity Level
Acetylcholinesterase (AChE)2.1421.25Strong
Urease1.1310.00Very Strong

The compound demonstrated significantly lower IC50 values compared to reference compounds, indicating its potential as a potent enzyme inhibitor .

Case Studies

In a recent study published in the Brazilian Journal of Pharmaceutical Sciences, researchers synthesized a series of compounds similar to the target compound and evaluated their biological activities. The study found that compounds with similar structural motifs exhibited varying degrees of antibacterial and enzyme inhibitory activities. Notably, those with the oxadiazole moiety showed enhanced bioactivity against drug-resistant bacterial strains .

The mechanism by which this compound exerts its biological effects is hypothesized to involve:

  • Inhibition of Bacterial Cell Wall Synthesis : The sulfonamide group may interfere with folic acid synthesis in bacteria.
  • Enzyme Inhibition : The compound may bind to active sites of AChE and urease, preventing substrate binding and subsequent enzymatic reactions.

Further studies utilizing molecular docking simulations could provide insights into the specific interactions at the molecular level.

Q & A

Basic Research Questions

Q. What are the key functional groups in 4-(azepan-1-ylsulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide, and how do they influence its reactivity?

  • The compound contains:

  • Azepane-sulfonyl group : Enhances solubility and modulates enzyme interactions via sulfonamide bonding .
  • 1,3,4-Oxadiazole ring : Imparts metabolic stability and participates in π-π stacking interactions .
  • 4-Methoxyphenyl substituent : Influences electronic properties and bioavailability .
    • Methodological insight: Use computational tools (e.g., DFT calculations) to map electrostatic potential surfaces and predict reactive sites.

Q. What synthetic strategies are effective for constructing the 1,3,4-oxadiazole core in this compound?

  • The oxadiazole ring is typically synthesized via cyclization of hydrazides under dehydrating conditions. For example:

  • Reagent : Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) .
  • Conditions : Reflux in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) at 80–100°C for 6–12 hours .
    • Validation: Monitor reaction progress using TLC or HPLC, and confirm ring formation via FT-IR (C=N stretch at ~1600 cm⁻¹) .

Q. How can researchers assess the antimicrobial activity of this compound in preliminary assays?

  • Protocol :

  • Test strains : Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal species (e.g., C. albicans).
  • Assay : Broth microdilution (MIC determination) or agar diffusion .
  • Controls : Include standard antibiotics (e.g., ciprofloxacin) and solvent-only blanks.
    • Data interpretation : Compare zone-of-inhibition diameters or MIC values to identify potency trends .

Advanced Research Questions

Q. How can structural modifications to the azepane-sulfonyl group enhance target selectivity in enzyme inhibition studies?

  • Approach :

  • Replace azepane with smaller (e.g., piperidine) or bulkier (e.g., cycloheptane) rings to probe steric effects.
  • Modify sulfonyl group : Introduce electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) substituents .
    • Experimental design :
  • Use X-ray crystallography or molecular docking to map binding interactions with target enzymes (e.g., carbonic anhydrase) .
  • Compare IC₅₀ values of analogs in enzyme inhibition assays .

Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?

  • Potential factors :

  • Purity : Verify compound purity (>95%) via HPLC or LC-MS .
  • Assay conditions : Standardize pH, temperature, and incubation time .
  • Cell line variability : Use authenticated cell lines (e.g., ATCC) and replicate experiments across labs .
    • Case study : Discrepancies in anticancer activity may arise from differences in apoptosis assay protocols (e.g., Annexin V vs. MTT) .

Q. How can researchers optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Key parameters :

  • Solubility : Use co-solvents (e.g., PEG 400) or salt formation .
  • Metabolic stability : Introduce deuterium at vulnerable positions to slow CYP450-mediated degradation .
    • In vivo validation :
  • Conduct pharmacokinetic studies in rodent models, measuring plasma half-life (t₁/₂) and bioavailability (F%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.